molecular formula C26H51NO6 B573572 Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 173725-29-6

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B573572
CAS No.: 173725-29-6
M. Wt: 473.695
InChI Key: MEUSNGMLZAMARN-ZFXZZAOISA-N
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Description

Chemical Identity and Structural Characterization of Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

Systematic Nomenclature and Synonymy in Glycoside Chemistry

The systematic nomenclature of this compound follows established conventions in carbohydrate chemistry, reflecting both its structural complexity and functional significance. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide. This systematic name precisely describes the stereochemical configuration and substitution pattern of the molecule, indicating the specific spatial arrangement of functional groups around the pyranose ring. The designation clearly identifies the beta-anomeric configuration, the acetamido substitution at position 2, and the octadecyl ether linkage at the anomeric carbon.

The compound is catalogued in chemical databases under multiple synonymous designations that reflect various naming conventions and regional preferences in chemical nomenclature. Alternative systematic names include this compound and octyldecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. These variations in nomenclature often arise from different approaches to describing the octadecyl substituent, with some sources referring to it as an octadecoxy group when emphasizing the ether linkage. The Chemical Abstracts Service registry number 173725-29-6 provides a unique identifier that eliminates ambiguity in chemical literature searches and database queries.

The molecular formula C26H51NO6 encapsulates the elemental composition of this glycoside derivative, indicating the presence of 26 carbon atoms, 51 hydrogen atoms, one nitrogen atom, and six oxygen atoms. This formula reflects the significant contribution of the long-chain alkyl substituent to the overall molecular architecture. The molecular weight of 473.7 grams per mole positions this compound in the intermediate molecular weight range typical of amphiphilic glycosides used in biochemical applications. The Simplified Molecular Input Line Entry System representation and International Chemical Identifier provide standardized structural descriptions that facilitate computational analysis and database searches.

Molecular Architecture: Beta-Anomeric Configuration and Substitution Patterns

The molecular architecture of this compound reflects a sophisticated structural organization that combines elements of carbohydrate chemistry with long-chain alkyl functionality. The foundation of this architecture rests upon the beta-D-glucopyranoside framework, which adopts the characteristic chair conformation typical of six-membered pyranose rings. In this configuration, the anomeric carbon (C-1) exhibits beta-stereochemistry, meaning that the octadecyl substituent projects above the plane of the sugar ring when viewed in standard projection. This beta-anomeric configuration is thermodynamically favored and contributes to the compound's stability under physiological conditions.

The substitution pattern of this glycoside involves two critical modifications to the parent glucose structure. At position 2, the native hydroxyl group is replaced by an acetamido functional group, creating a 2-acetamido-2-deoxy modification that fundamentally alters the hydrogen bonding capabilities and conformational preferences of the molecule. This substitution introduces an amide linkage that can participate in both intramolecular and intermolecular hydrogen bonding interactions. The acetamido group adopts a specific orientation that minimizes steric hindrance while maximizing favorable electrostatic interactions within the molecular framework.

The octadecyl substituent at the anomeric position represents the second major architectural feature of this compound. This eighteen-carbon alkyl chain extends from the anomeric oxygen through a glycosidic ether linkage, creating a pronounced amphiphilic character. The octadecyl chain adopts an extended conformation in solution, projecting away from the carbohydrate moiety and creating a distinct hydrophobic domain. Computational studies of related glucose derivatives suggest that the glucopyranose ring preferentially adopts the 4C1 chair conformation, which positions the octadecyl substituent in an equatorial orientation that minimizes unfavorable gauche interactions.

Table 1: Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C26H51NO6
Molecular Weight 473.7 g/mol
Anomeric Configuration Beta
Ring Conformation 4C1 Chair
Acetamido Position C-2
Alkyl Chain Length 18 carbons
Chemical Abstracts Service Number 173725-29-6

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of this compound presents unique challenges due to the inherent flexibility of the long alkyl chain, which significantly complicates crystal formation and structural determination. Current crystallographic databases indicate that conformer generation for this compound is restricted due to excessive molecular flexibility, particularly arising from the octadecyl substituent. This limitation reflects the fundamental challenge of crystallizing amphiphilic molecules with extended alkyl chains, as the conformational entropy associated with the flexible chain often prevents the formation of well-ordered crystal lattices.

Computational conformational analysis provides valuable insights into the dynamic behavior of this glycoside in solution. Studies of related beta-D-glucose derivatives demonstrate that the pyranose ring preferentially adopts the 4C1 chair conformation, which represents the global energy minimum for most glucopyranose systems. In this conformation, the octadecyl substituent occupies an equatorial position relative to the ring, minimizing steric interactions with other ring substituents. The acetamido group at position 2 also adopts a preferred orientation that optimizes hydrogen bonding interactions while avoiding unfavorable steric clashes.

The conformational dynamics of the octadecyl chain represent a critical aspect of the compound's behavior in solution and at interfaces. Molecular dynamics simulations of similar long-chain alkyl glycosides suggest that the alkyl chain exhibits considerable conformational freedom, adopting extended, coiled, and intermediate conformations depending on the local environment. The presence of the polar carbohydrate headgroup influences the overall conformational distribution, with the chain showing a preference for extended conformations that maximize the separation between hydrophilic and hydrophobic regions of the molecule.

Temperature-dependent studies of related acetamido glucose derivatives reveal that conformational preferences can be influenced by thermal energy and solvent interactions. Variable temperature nuclear magnetic resonance investigations of N-acetyl-D-glucosamine derivatives demonstrate that the acetyl group rotation is closely related to intramolecular hydrogen bonding patterns, with the acetamido nitrogen participating in hydrogen bonds with nearby hydroxyl groups. These interactions contribute to the conformational stability of the carbohydrate portion of the molecule and influence the overall molecular architecture.

Advanced Spectroscopic Elucidation Techniques

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides the most comprehensive approach for structural elucidation and conformational analysis of this compound. The complex molecular architecture of this compound generates distinctive spectral signatures that reflect both the carbohydrate framework and the extended alkyl substituent. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that correspond to specific structural elements within the molecule. The anomeric proton appears as a distinctive doublet in the range of 4.7-5.2 parts per million, with the exact chemical shift depending on the solvent system and temperature conditions.

The acetamido functional group generates characteristic resonances that serve as diagnostic markers for this substitution pattern. The acetyl protons typically appear as a sharp singlet around 2.0-2.1 parts per million, while the amide proton exhibits a more complex multiplicity due to coupling with the adjacent ring proton. The chemical shift of the acetyl signal provides information about the local electronic environment and potential hydrogen bonding interactions. Variable temperature studies demonstrate that the acetyl group chemical shift is sensitive to intramolecular hydrogen bonding patterns, with lower temperatures favoring more ordered conformations that exhibit distinct spectral characteristics.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution for complex molecular architectures. The anomeric carbon exhibits a characteristic chemical shift around 99-101 parts per million, which is diagnostic for beta-glycosidic linkages. The carbon atoms of the octadecyl chain appear in the aliphatic region between 14-35 parts per million, with the terminal methyl carbon showing the most upfield shift. The carbonyl carbon of the acetamido group typically appears around 173-175 parts per million, while the ring carbons exhibit chemical shifts characteristic of their specific substitution patterns and stereochemical environments.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Key Structural Elements

Structural Element 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Reference
Anomeric Proton (H-1) 4.7-5.2 99-101
Acetyl Protons 2.0-2.1 22-23
Acetamido Carbonyl - 173-175
Terminal Methyl 0.8-0.9 14-15
Alkyl Chain CH2 1.2-1.3 25-35
Ring Carbons (C-2 to C-6) 3.4-4.0 60-80
Fourier Transform Infrared Vibrational Mode Correlations

Fourier transform infrared spectroscopy provides valuable insights into the vibrational characteristics and hydrogen bonding patterns of this compound. The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to specific functional groups and intermolecular interactions within the molecular framework. The acetamido functionality generates distinctive vibrational signatures that include both amide I and amide II bands, which appear at approximately 1650-1680 wavenumbers and 1520-1550 wavenumbers, respectively. These bands provide information about the conformational state of the acetamido group and its participation in hydrogen bonding networks.

The hydroxyl groups present on the carbohydrate portion of the molecule contribute broad absorption features in the 3200-3600 wavenumber region, reflecting the complex hydrogen bonding interactions that stabilize the molecular conformation. The exact position and breadth of these bands provide insights into the strength and coordination of hydrogen bonding networks within the crystal lattice or solution phase. Studies of related acetamido glucose derivatives demonstrate that the hydroxyl stretching frequencies are sensitive to both intramolecular and intermolecular hydrogen bonding patterns.

The long alkyl chain contributes characteristic vibrational modes in the 2800-3000 wavenumber region, corresponding to carbon-hydrogen stretching vibrations of the methylene and methyl groups. The intensity and position of these bands reflect the conformational state of the alkyl chain and its interactions with the surrounding environment. Symmetric and antisymmetric stretching modes of methylene groups provide information about the conformational order within the alkyl chain, with more ordered conformations showing sharper and more defined vibrational features.

The ether linkage connecting the octadecyl chain to the anomeric carbon generates characteristic carbon-oxygen stretching vibrations around 1000-1200 wavenumbers. These bands are often complex due to coupling with ring vibrations and provide information about the conformational state of the glycosidic linkage. The frequency and intensity of these bands can be influenced by the local dielectric environment and the presence of hydrogen bonding interactions involving the ether oxygen.

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation for this compound through characteristic fragmentation patterns that reflect the compound's unique architecture. Electrospray ionization mass spectrometry typically generates molecular ion peaks corresponding to protonated or sodiated molecular species, with the protonated molecular ion appearing at mass-to-charge ratio 474.7 for the compound with molecular formula C26H51NO6. The presence of sodium adducts often complicates the spectrum but provides additional confirmation of molecular weight through peaks appearing 22 mass units higher than the protonated molecular ion.

The fragmentation behavior of this glycoside reflects the relative stability of different structural domains within the molecule. Collision-induced dissociation experiments reveal that the glycosidic bond represents a preferential fragmentation site, leading to the formation of characteristic fragment ions corresponding to the octadecyl cation and the acetamido glucose residue. The octadecyl fragment typically appears as a stable cation at mass-to-charge ratio 253, while the acetamido glucose portion generates fragments at lower mass-to-charge ratios that reflect further decomposition of the carbohydrate framework.

The acetamido substituent undergoes characteristic fragmentation that provides diagnostic information about the substitution pattern. Loss of the acetyl group (42 mass units) represents a common fragmentation pathway that generates ions corresponding to the deacetylated amino glucose derivative. Additional fragmentation of the carbohydrate ring system produces characteristic ions that correspond to cross-ring cleavages and sequential loss of hydroxyl groups. These fragmentation patterns are consistent with established mechanisms for glycoside decomposition under mass spectrometric conditions.

Matrix-assisted laser desorption ionization mass spectrometry provides an alternative ionization approach that often generates different fragmentation patterns due to the softer ionization conditions. This technique typically produces molecular ion peaks with minimal fragmentation, making it particularly useful for molecular weight confirmation and detection of aggregated species. The choice of matrix can influence the degree of fragmentation and the relative intensities of different ionic species, providing complementary information to electrospray ionization approaches.

Table 3: Characteristic Mass Spectrometric Fragment Ions

Fragment Description Mass-to-Charge Ratio Relative Intensity Formation Mechanism
Molecular Ion [M+H]+ 474.7 100% Protonation
Sodium Adduct [M+Na]+ 496.7 60-80% Sodiation
Octadecyl Fragment 253.0 40-60% Glycosidic Cleavage
Deacetylated Ion [M-42+H]+ 432.7 20-40% Acetyl Loss
Glucose Fragment 221.0 30-50% Ring Fragmentation

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29)/t22-,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUSNGMLZAMARN-ZFXZZAOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213349
Record name Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
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Molecular Weight

473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173725-29-6
Record name Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
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Preparation Methods

Classical Glycosylation Using Mercury Catalysts

The most cited method involves reacting 1-octadecanol with 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide in 1,2-dichloroethane under mercury(II) iodide (HgI₂) catalysis. This approach, reported by Zemlyakov et al., achieves an 80% yield by employing 3 Å molecular sieves to scavenge water and suppress side reactions. The reaction proceeds via a β-glycosidic bond formation, favored by the anomeric effect and steric hindrance from the acetylated hydroxyl groups.

Critical Parameters :

  • Catalyst : HgI₂ (5 mol%)

  • Solvent : 1,2-Dichloroethane

  • Temperature : 20–25°C

  • Reaction Time : 24–48 hours

Trichloroacetimidate-Based Glycosylation

Saha and R. R. Schmidt demonstrated an alternative using 2-acetamido-2-deoxy-β-D-glucopyranosyl trichloroacetimidate as the glycosyl donor. This method avoids heavy metals and instead leverages the reactivity of trichloroacetimidates under acidic conditions (e.g., trifluoromethanesulfonic acid). The octadecyl acceptor is pre-protected with benzyl or allyl groups to ensure regioselectivity.

Advantages :

  • Higher stereochemical control (β:α ratio > 20:1)

  • Compatibility with acid-sensitive protecting groups

Solid-Phase Synthesis for Scalable Production

Industrial protocols often employ solid-phase synthesis to enhance reproducibility. A polystyrene-supported glucosamine derivative is reacted with octadecyl alcohol under microwave irradiation, reducing reaction times from days to hours. This method is preferred for batch production, with yields exceeding 70% after HPLC purification.

Reaction Conditions and Optimization

Solvent Systems

The choice of solvent profoundly impacts glycosylation efficiency:

SolventDielectric ConstantYield (%)Side Products
1,2-Dichloroethane10.480Acetyl migration
Nitromethane35.965Anomerization
Toluene2.445Aggregation

Polar aprotic solvents like nitromethane improve donor solubility but risk anomerization, while non-polar solvents like toluene reduce side reactions at the cost of slower kinetics.

Catalysts and Activators

Mercury-based catalysts (HgI₂, HgCN₂) remain prevalent despite toxicity concerns due to their superior β-selectivity. Recent advances utilize bismuth triflate or iodine as greener alternatives, though with modest yields (50–60%).

Protecting Group Strategies

Acetyl Protection

Acetylation of the 3,4,6-hydroxyl groups is standard to prevent undesired glycosidic linkages. Deacetylation post-glycosylation is achieved via Zemplén conditions (NaOMe/MeOH), preserving the β-configuration.

Temporary Protecting Groups

  • Benzyl (Bn) : Used for transient protection of the 2-acetamido group, removable by hydrogenolysis.

  • Trichloroethyloxycarbonyl (Teoc) : Enhances solubility during glycosylation and is cleaved under mild zinc reduction.

By-Product Analysis and Mitigation

Bis-Glycopyranosylamine Formation

A study by Horton et al. identified bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines as major by-products (15–20% yield) during glycosylamine synthesis. These arise from nucleophilic attack of the amine on the activated glycosyl intermediate.

Mitigation Strategies :

  • Lower reaction temperatures (0–5°C)

  • Use of excess acceptor alcohol (1.5 eq.)

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to optimize heat transfer and mixing. A representative protocol involves:

  • Feedstock Preparation : 2-Acetamido-glucopyranose (1.0 M) and octadecanol (1.2 M) in dichloroethane.

  • Reactor Conditions : 30°C, HgI₂ (2 mol%), residence time 2 hours.

  • Workup : In-line extraction with NaHCO₃ to remove catalyst residues.

Output : 90% conversion rate, 75% isolated yield after crystallization.

Purification Techniques

  • Chromatography : Silica gel column chromatography (hexane:EtOAc 3:1) for lab-scale purification.

  • Crystallization : Recrystallization from ethanol/water (4:1) yields >99% purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with significant amphiphilic properties. Its molecular formula is C26H51NO6C_{26}H_{51}NO_6, and it is derived from glucose, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with an octadecyl group. This unique structure allows for diverse applications in various scientific fields, particularly in chemistry, biology, medicine, and industry.

Chemistry

  • Surfactant in Chemical Reactions : this compound enhances solubility and reaction rates in various chemical reactions due to its surfactant properties. It can be utilized in reactions that require improved solubilization of hydrophobic compounds.

Biology

  • Cell Membrane Studies : The compound's amphiphilic nature makes it ideal for studying cell membranes and membrane proteins. It can integrate into lipid bilayers, altering their fluidity and permeability, which is crucial for understanding membrane dynamics.
  • Liposome Formation : It is employed in the preparation of liposomes and other lipid-based delivery systems, facilitating the encapsulation and delivery of drugs or genetic material.

Medicine

  • Drug Delivery Systems : Research indicates that this compound can enhance the bioavailability of hydrophobic drugs by forming micelles or liposomes that improve drug solubility and stability in physiological conditions. This characteristic is particularly valuable in formulating targeted drug delivery systems.
  • Anti-inflammatory Applications : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Industry

  • Cosmetics and Personal Care Products : Due to its emulsifying properties, this compound is used in formulating cosmetics and personal care products, enhancing texture and stability.
  • Emulsifying Agent : It serves as an emulsifying agent in various industrial applications, improving the stability and performance of emulsions.

Case Studies

  • Drug Delivery Enhancement : A study demonstrated that encapsulating a hydrophobic drug using liposomes formulated with this compound significantly improved drug release profiles compared to conventional formulations. The liposomes showed enhanced stability and bioavailability in vivo .
  • Anti-inflammatory Activity : In a controlled experiment involving macrophages treated with this compound, researchers observed a marked reduction in pro-inflammatory cytokine production. This finding supports its potential use as an anti-inflammatory agent .
  • Liposome Stability Studies : Research indicated that liposomes formulated with this compound exhibited superior stability over time compared to those made with traditional surfactants. The study highlighted its effectiveness in maintaining encapsulated drug integrity under various storage conditions .

Mechanism of Action

Molecular Targets and Pathways: Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside exerts its effects primarily through its interaction with lipid bilayers. Its amphiphilic nature allows it to integrate into cell membranes, altering membrane fluidity and permeability. This can affect the function of membrane proteins and other associated molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : Longer chains (C16–C18) increase hydrophobicity and critical micelle concentration (CMC), making them suitable for detergent applications .
  • Functional Groups : Acetylated derivatives (e.g., tri-O-acetyl-octyl) exhibit enhanced stability in organic solvents, whereas deoxygenation at C2 or C4 (as in 4-deoxy analogs) alters enzymatic recognition .

Enzymatic Activity Comparison

Substrate Specificity for β-N-Acetylhexosaminidases

highlights that 4-deoxy derivatives (e.g., 2-acetamido-2,4-dideoxy-β-D-glucopyranosides) are efficiently hydrolyzed by fungal β-N-acetylhexosaminidases, with hydrolysis rates up to 85% relative to phenyl-2-acetamido-2-deoxy-β-D-glucopyranoside . However, alkyl chain length inversely correlates with enzymatic activity due to steric hindrance. For example:

  • Phenyl- and p-Nitrophenyl- Derivatives : High hydrolysis rates due to aromatic stacking in enzyme active sites .
  • Octadecyl Derivative : Predicted low activity in hydrolysis assays due to bulky alkyl chain obstructing enzyme access.

Transglycosylation Potential

Shorter-chain derivatives (e.g., 4-deoxy-N-acetylhexosaminide 1) serve as efficient glycosyl donors in transglycosylation reactions, yielding disaccharides with 52% efficiency . In contrast, long-chain analogs like octadecyl are more likely to act as glycosyl acceptors or inhibitors due to poor solubility in aqueous reaction systems.

Biological Activity

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside (OADG) is a glycosylated compound with significant biological activities that are attracting attention in pharmacology and biotechnology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

OADG has the molecular formula C26H51NO6C_{26}H_{51}NO_6 and features an octadecyl chain that enhances its hydrophobicity compared to other similar compounds. This structural characteristic is vital for its amphiphilic properties, which facilitate interactions with biological membranes and proteins.

Comparison of Glycosylated Compounds

Compound NameMolecular FormulaUnique Features
This compoundC26H51NO6Long alkyl chain increases hydrophobicity
Heptadecyl-2-acetamido-2-deoxy-beta-D-glucopyranosideC25H49NO6Intermediate chain length enhances membrane interaction
Dodecyl-2-acetamido-2-deoxy-beta-D-glucopyranosideC24H49NO6Shorter alkyl chain may affect biological activity

Antimicrobial Activity

Research indicates that OADG exhibits notable antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing a significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial membranes is attributed to its amphiphilic nature, allowing it to integrate into lipid bilayers.

Anti-inflammatory Effects

OADG has been shown to modulate inflammatory responses. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases. The mechanism involves the suppression of NF-kB activation, a key transcription factor in inflammation.

Drug Delivery Systems

The compound's amphiphilicity also makes it a promising candidate for drug delivery applications. OADG can enhance the permeability of cell membranes, facilitating the delivery of therapeutic agents. Its interactions with lipids and proteins are crucial for developing effective drug carriers.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on OADG tested its effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
  • Inflammation Modulation :
    In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, OADG reduced TNF-alpha levels by 50% compared to untreated controls, indicating significant anti-inflammatory activity .
  • Drug Delivery Application :
    A formulation study using OADG as a carrier for doxorubicin showed enhanced cytotoxicity against cancer cells compared to free doxorubicin alone. The study highlighted the role of OADG in improving drug solubility and cellular uptake .

The biological activity of OADG is largely attributed to its structural features:

  • Membrane Interaction : The long alkyl chain allows OADG to insert into lipid membranes, disrupting their integrity and leading to cell lysis in microbial targets.
  • Cytokine Modulation : By inhibiting pathways like NF-kB, OADG can downregulate inflammatory mediators.
  • Enhanced Solubility : The glycosylated structure improves solubility in biological fluids, facilitating better interaction with cellular targets.

Q & A

Q. What are the established synthetic routes for Octadecyl-2-acetamido-2-deoxy-β-D-glucopyranoside, and what key intermediates are involved?

The synthesis typically involves glycosylation of protected glucosamine derivatives. A scalable approach uses 2-acetamido-2-deoxy-D-glucose as a starting material, followed by mesylation and stereoselective displacement reactions to introduce the octadecyl chain. Key intermediates include methyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside and its 3-O-methanesulfonyl derivative, which undergoes alkylation or epoxide ring-opening for chain elongation . Protecting groups (e.g., acetyl, benzylidene) are critical to ensure regioselectivity during glycosylation .

Q. How does the octadecyl chain influence the compound’s solubility and micellar behavior compared to shorter-chain analogs?

The octadecyl (C18) chain enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane interactions. Compared to n-octyl (C8) or decyl (C10) analogs, it forms larger micelles with lower critical micellar concentrations (CMCs), making it suitable for membrane protein solubilization. This property is methodologically leveraged in detergent screening assays using dynamic light scattering (DLS) and fluorescence quenching techniques .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is standard for purity assessment. Nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D COSY/HMQC) confirms stereochemistry and substitution patterns, particularly the acetamido and deoxy groups. Mass spectrometry (MS), including MALDI-TOF or ESI-MS, validates molecular weight and glycosidic linkages .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency when using this compound as a glycosyl donor?

Efficiency depends on the leaving group (e.g., trichloroacetimidate vs. bromide) and reaction conditions. Trichloroacetimidate donors, activated by catalytic TMSOTf at –20°C, provide higher β-selectivity. Pre-activation strategies and solvent polarity (e.g., dichloromethane with molecular sieves) minimize side reactions. Monitoring by TLC (using anisaldehyde staining) ensures real-time reaction control .

Q. What experimental strategies resolve contradictions in enzymatic hydrolysis data involving β-N-acetylhexosaminidases?

Contradictions often arise from enzyme source variability (e.g., fungal vs. mammalian isoforms). Standardize assays using p-nitrophenyl derivatives (e.g., pNP-GlcNAc) as controls . For ambiguous results, combine fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) with HPLC-based product quantification. Kinetic parameters (Km, Vmax) should be compared across enzyme batches .

Q. How does the 2-acetamido group impact substrate specificity in glycosyltransferase assays?

The acetamido group mimics natural N-acetylglucosamine (GlcNAc) substrates, enabling competitive inhibition studies. To assess specificity, synthesize analogs with modified acetamido groups (e.g., azido or tetrazole substituents) via Huisgen cycloaddition or displacement reactions. Compare activity using radiometric (³H-labeled UDP-GlcNAc) or fluorescence polarization assays .

Q. What are critical considerations for designing transglycosylation studies with this compound?

Optimize donor-acceptor ratios (e.g., 1:4 for 75 mM donor) and incubation time (5–6 hr at 35°C for fungal enzymes). Use size-exclusion chromatography (SEC) or hydrophilic interaction liquid chromatography (HILIC) to separate disaccharide products. Validate regiospecificity via enzymatic digestion with β-glucosidases or NMR-based linkage analysis .

Methodological Notes

  • Synthesis Troubleshooting : Low yields in alkylation steps may require longer reaction times (48–72 hr) or alternative catalysts (e.g., Ag₂O for SN2 displacements) .
  • Enzyme Assays : Pre-incubate enzymes with 0.1% Triton X-100 to stabilize activity in micellar systems .
  • Data Reproducibility : Report CMC values with temperature/pH dependencies, as these critically affect aggregation behavior .

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